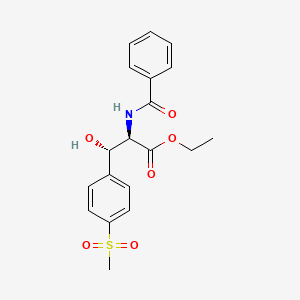
(bS)-N-Benzoyl-b-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group, a hydroxy group, a methylsulfonyl group, and an ethyl ester group attached to a phenylalanine backbone. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group of D-phenylalanine, followed by the introduction of the benzoyl group through acylation. The hydroxy group is then introduced via a hydroxylation reaction, and the methylsulfonyl group is added through sulfonylation. Finally, the ethyl ester group is introduced through esterification, typically using an alcohol and an acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of environmentally friendly catalysts and solvents can minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
(betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the benzoyl group can produce a secondary alcohol .
科学的研究の応用
(betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition .
類似化合物との比較
Similar Compounds
N-Benzoyl-D-phenylalanine Ethyl Ester: Lacks the hydroxy and methylsulfonyl groups.
N-Benzoyl-beta-hydroxy-D-phenylalanine Ethyl Ester: Lacks the methylsulfonyl group.
N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-L-phenylalanine Ethyl Ester: The L-isomer of the compound.
Uniqueness
(betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester is unique due to the presence of both the hydroxy and methylsulfonyl groups, which confer distinct chemical properties and reactivity. These functional groups allow the compound to participate in a wider range of chemical reactions compared to its analogs .
特性
分子式 |
C19H21NO6S |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
ethyl (2R,3S)-2-benzamido-3-hydroxy-3-(4-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C19H21NO6S/c1-3-26-19(23)16(20-18(22)14-7-5-4-6-8-14)17(21)13-9-11-15(12-10-13)27(2,24)25/h4-12,16-17,21H,3H2,1-2H3,(H,20,22)/t16-,17+/m1/s1 |
InChIキー |
UIHAMDONOCRMPP-SJORKVTESA-N |
異性体SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=C(C=C1)S(=O)(=O)C)O)NC(=O)C2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)S(=O)(=O)C)O)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















